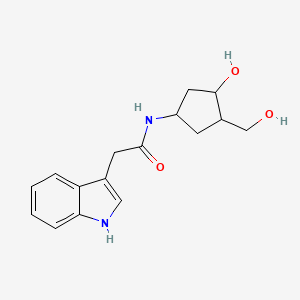

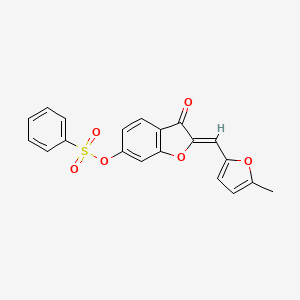

![molecular formula C12H13NOS B2973190 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone CAS No. 1797335-03-5](/img/structure/B2973190.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone, also known as AT-1001 or LOR-105, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is an enzyme that is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. AT-1001 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Pharmaceutical Drug Metabolism

Thiophene derivatives, such as the one , have been identified as metabolites in pharmaceuticals. Specifically, they are involved in the metabolism of anti-platelet drugs like ticlopidine and clopidogrel . These compounds play a crucial role in the development of safer and more effective medications by understanding their metabolic pathways.

Organic Synthesis

The thiophene moiety within F6471-2516 is a valuable component in organic synthesis. It can be utilized in the construction of complex molecules, particularly in the synthesis of cationic amphiphilic compounds which have applications ranging from material science to drug delivery systems .

Polymer Science

Compounds with thiocarbonyl groups, such as F6471-2516, exhibit unique reactivity with various chemical groups, making them useful in polymer science. They can be used as monomers, catalysts, and in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is pivotal for creating polymers with specific structures and functions .

Cycloaddition Reactions

The structural features of F6471-2516 make it a good candidate for [4+2]-cycloaddition reactions. These reactions are fundamental in creating new rings and complex architectures in chemical compounds, which is essential for the development of new materials and active pharmaceutical ingredients .

Chalcogen Chemistry

As part of chalcogen chemistry, thiophene derivatives are studied for their selective oxidation and functionalization. This is significant for the synthesis of arenes with specific properties, which can be applied in various chemical industries .

Inhibitors of Enzymatic Activity

Compounds similar to F6471-2516 have been explored as inhibitors of 11β-HSD1, an enzyme involved in steroid metabolism. Inhibitors of this enzyme have potential therapeutic applications in treating metabolic disorders such as diabetes and obesity .

Nanoparticle Formation

The amphiphilic nature of certain thiophene-containing compounds allows them to self-assemble into nanoparticles. These nanoparticles have potential applications in drug delivery, particularly in targeting specific tissues or organs .

Calcium Channel Antagonists

Derivatives of F6471-2516 can be functionalized to create calcium channel antagonists. These are important in the treatment of cardiovascular diseases, showcasing the compound’s potential in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 8-(thiophene-3-carbonyl)-8-azabicyclo[32Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

The exact mode of action of 8-(thiophene-3-carbonyl)-8-azabicyclo[32Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets and any resulting changes would depend on these properties.

Biochemical Pathways

The biochemical pathways affected by 8-(thiophene-3-carbonyl)-8-azabicyclo[32Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological properties .

Result of Action

The molecular and cellular effects of the action of 8-(thiophene-3-carbonyl)-8-azabicyclo[32Given the wide range of pharmacological properties exhibited by thiophene derivatives , the compound’s action could result in a variety of molecular and cellular effects.

properties

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c14-12(9-6-7-15-8-9)13-10-2-1-3-11(13)5-4-10/h1-2,6-8,10-11H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJVKBYRTFUQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

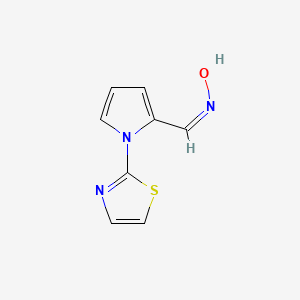

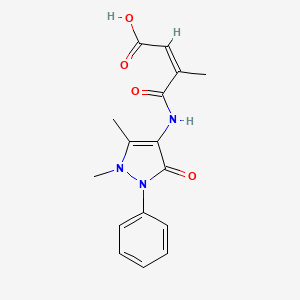

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

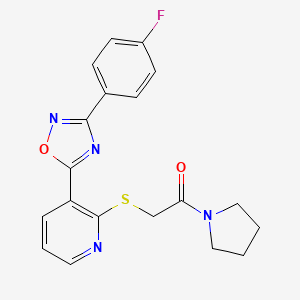

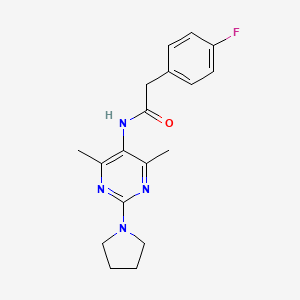

![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)

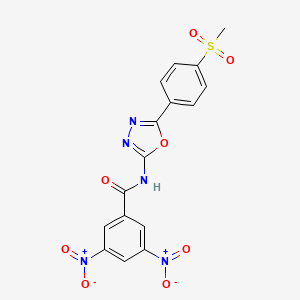

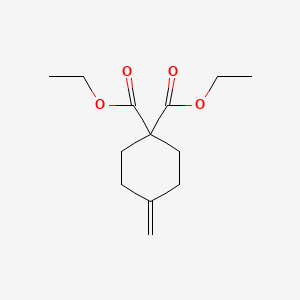

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2973128.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)